Tetracosyl 5-oxo-L-prolinate
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Overview
Description
Tetracosyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C29H55NO3. It is characterized by its unique structure, which includes a five-membered ring, an ester group, and a secondary amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tetracosanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tetracosyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetracosyl 5-oxo-L-prolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tetracosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as 5-oxo-L-prolinase, which catalyzes the hydrolysis of 5-oxo-L-proline to L-glutamate . This enzymatic reaction is crucial in various metabolic pathways, including the γ-glutamyl cycle .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: A precursor to Tetracosyl 5-oxo-L-prolinate, involved in similar metabolic pathways.
L-proline: A related amino acid with similar structural features but different functional properties.
Tetracosanol: The alcohol component used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a long alkyl chain (tetracosyl group) with a 5-oxo-L-proline moiety.
Properties
CAS No. |
37673-40-8 |
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Molecular Formula |
C29H55NO3 |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
tetracosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H55NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-29(32)27-24-25-28(31)30-27/h27H,2-26H2,1H3,(H,30,31)/t27-/m0/s1 |
InChI Key |
GNYRACNVVQQBII-MHZLTWQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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